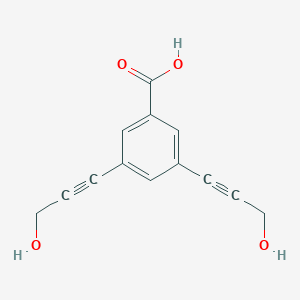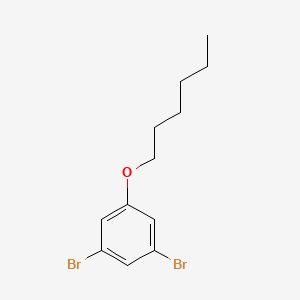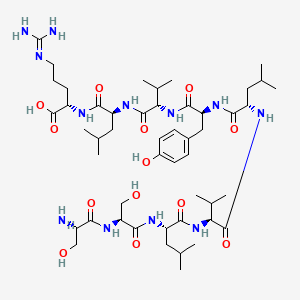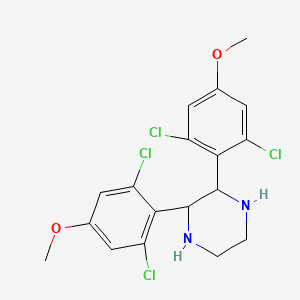![molecular formula C8H18GeO4 B14230272 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane CAS No. 823180-70-7](/img/structure/B14230272.png)
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is an organogermanium compound characterized by the presence of germanium in a dioxagermolane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane typically involves the reaction of germanium tetrachloride with isopropanol in the presence of a base. The reaction proceeds through the formation of intermediate germanium alkoxides, which then cyclize to form the dioxagermolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) to prevent hydrolysis of the intermediates.
Base: A strong base like sodium hydride (NaH) to deprotonate the alcohol and promote the formation of the alkoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The isopropoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various alkoxy or aryloxy germanium compounds.
Applications De Recherche Scientifique
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as germanium-containing polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane involves its interaction with biological molecules and cellular pathways. The compound can form stable complexes with proteins and nucleic acids, potentially altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxasilolane: A silicon analog with similar structural features but different chemical properties.
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxastannolane: A tin analog with distinct reactivity and applications.
Uniqueness
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is unique due to the presence of germanium, which imparts specific electronic and steric properties to the compound. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
823180-70-7 |
|---|---|
Formule moléculaire |
C8H18GeO4 |
Poids moléculaire |
250.86 g/mol |
Nom IUPAC |
2,2-di(propan-2-yloxy)-1,3,2-dioxagermolane |
InChI |
InChI=1S/C8H18GeO4/c1-7(2)12-9(13-8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 |
Clé InChI |
VNMOEMZFTIMFEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Ge]1(OCCO1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)


![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)

![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)



![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
